Terminal Elimination Half-Life: Nalmefene (10.8 Hours) Versus Naloxone (~1-1.5 Hours) and Naltrexone (~4 Hours)
Following a 1 mg intravenous dose in adult male volunteers (ages 19-32, n=18), nalmefene exhibited a terminal elimination half-life of 10.8 hours (CV 48%) [1]. In contrast, naloxone has a reported terminal half-life of approximately 1.0-1.5 hours following intravenous administration, and naltrexone has a terminal half-life of approximately 4 hours [2]. Nalmefene's 7-10 fold longer half-life compared to naloxone and approximately 2.7-fold longer half-life compared to naltrexone provides extended receptor occupancy and sustained antagonist coverage [1][3].
| Evidence Dimension | Terminal elimination half-life (T1/2) following intravenous administration |
|---|---|
| Target Compound Data | 10.8 hours (CV 48%) following 1 mg IV dose in healthy adult males (n=18) |
| Comparator Or Baseline | Naloxone: ~1.0-1.5 hours IV; Naltrexone: ~4 hours IV |
| Quantified Difference | 7-10× longer than naloxone; ~2.7× longer than naltrexone |
| Conditions | Human pharmacokinetic study; 1 mg IV dose in adult male volunteers ages 19-32 |
Why This Matters
Extended half-life reduces need for repeated dosing in opioid overdose reversal scenarios, lowers risk of renarcotization, and influences selection of antagonist for sustained receptor blockade applications.
- [1] DailyMed. NALMEFENE HYDROCHLORIDE- nalmefene hydrochloride injection, solution. Purdue Pharma L.P. Table 1: Pharmacokinetic Parameters. View Source
- [2] Drugs.com. Naloxone Hydrochloride Injection Clinical Pharmacology. Terminal elimination half-life values. View Source
- [3] Tharimmune Inc. Press Release: Tharimmune expands IP portfolio for opioid countermeasure technology. Aug 13, 2025. View Source
